rac 7,14-Dihydroxy Efavirenz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

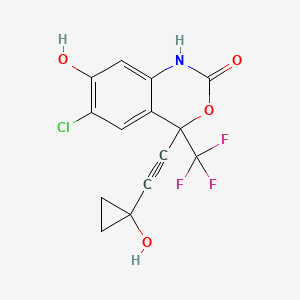

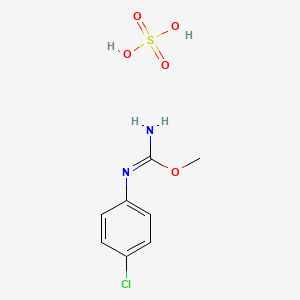

rac7,14-DihydroxyEfavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. Efavirenz is known for its efficacy in suppressing HIV RNA and is often included in combination antiretroviral therapy (ART) regimens . rac7,14-DihydroxyEfavirenz is formed through the hydroxylation of efavirenz, primarily catalyzed by cytochrome P450 enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of rac7,14-DihydroxyEfavirenz involves the hydroxylation of efavirenz. The primary enzymes responsible for this transformation are cytochrome P450 2B6 (CYP2B6) and cytochrome P450 2A6 (CYP2A6) . The reaction conditions typically involve the use of human liver microsomes (HLM) or recombinant enzymes in the presence of NADPH as a cofactor .

Industrial Production Methods: The scalability of these methods would depend on the availability of recombinant enzymes and the optimization of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: : rac7,14-DihydroxyEfavirenz primarily undergoes hydroxylation reactions. The major reactions include:

Oxidation: Catalyzed by CYP2B6 and CYP2A6, leading to the formation of 7-hydroxyefavirenz and 8-hydroxyefavirenz.

Further Hydroxylation: Conversion of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz.

Common Reagents and Conditions

Reagents: NADPH, human liver microsomes, recombinant CYP2B6 and CYP2A6 enzymes.

Conditions: pH 7.4, temperature around 37°C, and incubation times ranging from 30 minutes to several hours .Major Products

- 7-Hydroxyefavirenz

- 8-Hydroxyefavirenz

- 8,14-Dihydroxyefavirenz

Aplicaciones Científicas De Investigación

rac7,14-DihydroxyEfavirenz has several scientific research applications:

- Chemistry : Used as a probe to study the activity and catalytic mechanisms of cytochrome P450 enzymes, particularly CYP2B6 .

- Biology : Investigated for its role in the metabolism of efavirenz and its impact on drug-drug interactions and pharmacogenetics .

- Medicine : Studied for its neurotoxic effects and its contribution to the adverse effects associated with efavirenz therapy .

- Industry : Potential use in the development of enzyme assays and screening tools for drug metabolism studies .

Mecanismo De Acción

rac7,14-DihydroxyEfavirenz exerts its effects primarily through its interaction with cytochrome P450 enzymes. The hydroxylation of efavirenz to form rac7,14-DihydroxyEfavirenz involves the addition of hydroxyl groups at specific positions on the efavirenz molecule . This process is mediated by CYP2B6 and CYP2A6, which facilitate the oxidation of efavirenz to its hydroxylated metabolites . The molecular targets and pathways involved include the active sites of these enzymes and the subsequent metabolic pathways that lead to the formation of glucuronide or sulfate conjugates .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Hydroxyefavirenz

- 8-Hydroxyefavirenz

- 8,14-Dihydroxyefavirenz

Comparison: : rac7,14-DihydroxyEfavirenz is unique in its dual hydroxylation pattern, which distinguishes it from other hydroxylated metabolites of efavirenz. While 7-hydroxyefavirenz and 8-hydroxyefavirenz are primary metabolites, rac7,14-DihydroxyEfavirenz represents a secondary metabolite formed through further hydroxylation . This additional hydroxylation step may contribute to its distinct pharmacokinetic and pharmacodynamic properties .

Propiedades

Fórmula molecular |

C14H9ClF3NO4 |

|---|---|

Peso molecular |

347.67 g/mol |

Nombre IUPAC |

6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |

Clave InChI |

KUTVEJICWJIROD-UHFFFAOYSA-N |

SMILES canónico |

C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)

![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)

![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)

![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)